5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
The compound “5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine” is a triazine derivative. Triazines are a group of heterocyclic compounds that have three nitrogen atoms in a six-membered aromatic ring. The presence of the 3,4-difluorophenyl group suggests that this compound has fluorine substitutions on the phenyl ring, which could potentially affect its reactivity and properties .
Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions, depending on the substituents present on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of fluorine atoms could increase its stability and change its reactivity .Scientific Research Applications
Antimicrobial Activities
5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine and its derivatives have been studied for their antimicrobial properties. Research has found that some novel 1,2,4-triazole derivatives possess good or moderate activities against various test microorganisms, indicating potential for use in antimicrobial applications (Bektaş et al., 2007).
Synthesis and Chemical Reactions
Studies have focused on the synthesis and chemical reactions of 1,2,4-triazines. One paper discusses the amination of triazines by potassium amide in liquid ammonia and phenyl phosphorodiamidate (Rykowski & Plas, 1982). Another explores a convenient method for synthesizing 7-amino-substituted triazolo[1,5-a][1,3,5]triazin-5-amines (Dolzhenko et al., 2008).
Polymer and Material Science
In the field of polymer and material science, 1,2,4-triazines have been incorporated into heteroaromatic polymers. These materials have been found to exhibit basic optical properties and show promise as n-type time-of-flight drift mobility materials (Yamamoto et al., 2006).
Reactivity and Pharmacologic Action
Research on the reactivity of fused derivatives of 1,2,4-triazines, which are used as biologically active compounds, has also been conducted. These compounds possess versatile pharmacologic action, which makes them significant in medicinal chemistry (Mironovich & Shcherbinin, 2014).
Two-Photon Absorbing Liquids
1,3,5-Triazine-based molecules have been studied for their application in two-photon absorbing liquids. These novel chromophores demonstrate significant effective TPA cross-sections, suggesting potential use in various optical applications (Kannan et al., 2004).
Antibacterial Agents
Some 1,2,4-triazine derivatives have been evaluated as antibacterial agents. For instance, lamotrigine analogs of fluorine-substituted amino-1,2,4-triazines showed interesting activity against various bacteria (Alharbi & Alshammari, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4/c10-6-2-1-5(3-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBBLBRBXBJLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC(=N2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.